molecular formula C26H44O8 B14335297 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid CAS No. 100330-71-0

2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid

Cat. No.: B14335297
CAS No.: 100330-71-0
M. Wt: 484.6 g/mol
InChI Key: OXKCQUJHUWCTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid is a complex organic compound characterized by its extensive ethoxy chain and a phenoxy group substituted with a 2-methylheptan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid typically involves multiple steps, starting from the base phenol compound. The phenol is first alkylated with 2-methylheptan-2-yl bromide in the presence of a strong base such as potassium carbonate. This is followed by successive ethoxylation reactions using ethylene oxide under controlled conditions to extend the ethoxy chain. Finally, the acetic acid group is introduced through a carboxylation reaction using chloroacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the ethoxylation steps and advanced purification techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxy group can be reduced to form a cyclohexanol derivative.

    Substitution: The acetic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Oxidation: Formation of ethoxy chain aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various esters depending on the alcohol used.

Scientific Research Applications

2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.

    Industry: Used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism by which 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid exerts its effects is largely dependent on its structure. The phenoxy group can interact with various molecular targets, while the ethoxy chains provide solubility and amphiphilic properties. This allows the compound to interact with lipid membranes and potentially disrupt or stabilize them, making it useful in drug delivery and membrane studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methylheptane: A simpler hydrocarbon with a similar alkyl chain but lacking the phenoxy and ethoxy groups.

    2-Methyl-4-heptanone: Contains a ketone group instead of the phenoxy and ethoxy chains.

    2-Heptanol, 2-methyl-: An alcohol with a similar alkyl chain but different functional groups.

Uniqueness

What sets 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid apart is its extensive ethoxy chain and the presence of both a phenoxy group and an acetic acid group. This combination of functional groups provides unique properties such as amphiphilicity and the ability to form micelles, making it valuable in various scientific and industrial applications.

Properties

CAS No.

100330-71-0

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C26H44O8/c1-4-5-6-11-26(2,3)23-7-9-24(10-8-23)34-21-20-32-17-16-30-13-12-29-14-15-31-18-19-33-22-25(27)28/h7-10H,4-6,11-22H2,1-3H3,(H,27,28)

InChI Key

OXKCQUJHUWCTJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.